molecular formula C8H13N3 B1317569 6-Isopropyl-2-methylpyrimidin-4-amine CAS No. 95206-97-6

6-Isopropyl-2-methylpyrimidin-4-amine

Cat. No.: B1317569
CAS No.: 95206-97-6
M. Wt: 151.21 g/mol
InChI Key: FNCJZLLRTUWMMJ-UHFFFAOYSA-N
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Description

6-Isopropyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is primarily used in scientific research, particularly in the field of proteomics . This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine involves several steps. One common method includes the condensation of o-methyl isourea salt and cyanoacetate, followed by methylation and self-cyclization . This method not only simplifies the production process but also optimizes reaction conditions, improving yield and selectivity. Industrial production methods often focus on green and feasible pathways to minimize environmental impact.

Chemical Reactions Analysis

6-Isopropyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-Isopropyl-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to affect certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

6-Isopropyl-2-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it particularly valuable in proteomics research.

Properties

IUPAC Name

2-methyl-6-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCJZLLRTUWMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539317
Record name 2-Methyl-6-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95206-97-6
Record name 2-Methyl-6-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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